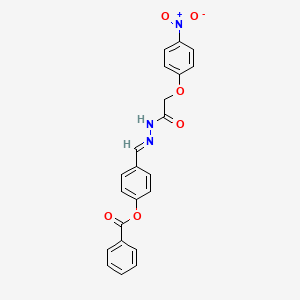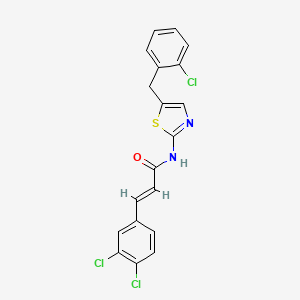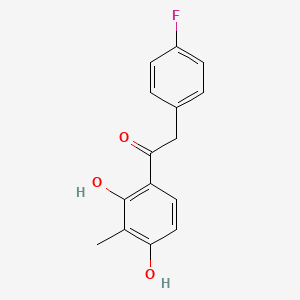
5-Bromo-2-phenylaminomethyl-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-phenylaminomethyl-isoindole-1,3-dione: is a chemical compound with the molecular formula C15H11BrN2O2 and a molecular weight of 331.171 g/mol . This compound belongs to the class of isoindole-1,3-dione derivatives, which are known for their diverse biological and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenylaminomethyl-isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This reaction involves the formation of three new C–C bonds and two new C aryl–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods: The process typically requires precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-phenylaminomethyl-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atom or the isoindole ring.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of functionalized isoindole-1,3-dione compounds .
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-phenylaminomethyl-isoindole-1,3-dione is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Isoindole-1,3-dione derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases .
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-phenylaminomethyl-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-methylaminomethyl-isoindole-1,3-dione
- 5-Bromo-2-ethylaminomethyl-isoindole-1,3-dione
- 5-Bromo-2-propylaminomethyl-isoindole-1,3-dione
Comparison: Compared to these similar compounds, 5-Bromo-2-phenylaminomethyl-isoindole-1,3-dione is unique due to the presence of the phenyl group, which can enhance its biological activity and chemical reactivity . The phenyl group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C15H11BrN2O2 |
|---|---|
Poids moléculaire |
331.16 g/mol |
Nom IUPAC |
2-(anilinomethyl)-5-bromoisoindole-1,3-dione |
InChI |
InChI=1S/C15H11BrN2O2/c16-10-6-7-12-13(8-10)15(20)18(14(12)19)9-17-11-4-2-1-3-5-11/h1-8,17H,9H2 |
Clé InChI |
DWIFBVWSIMCRMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11977755.png)
![Ethyl 7-(4-chlorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11977756.png)

![ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate](/img/structure/B11977784.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977789.png)

![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977803.png)
![7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11977809.png)



![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11977818.png)

![methyl 2-[[2,2,2-trichloro-1-(hexadecanoylamino)ethyl]carbamothioylamino]benzoate](/img/structure/B11977825.png)
